molecular formula C22H21FN2O4 B11345804 2-fluoro-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)benzamide

2-fluoro-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)benzamide

Cat. No.: B11345804
M. Wt: 396.4 g/mol
InChI Key: OGGZKKWUFQWWOW-UHFFFAOYSA-N
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Description

2-Fluoro-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a pyridine ring, and a trimethoxyphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 2-fluorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where the amine group of the benzamide reacts with a pyridine derivative.

    Attachment of the Trimethoxyphenyl Group: The final step involves the attachment of the trimethoxyphenyl group through a Friedel-Crafts alkylation reaction, using a trimethoxybenzyl chloride derivative and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

2-Fluoro-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-N-(pyridin-2-yl)benzamide: Lacks the trimethoxyphenyl group, resulting in different chemical and biological properties.

    N-(Pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide: Lacks the fluorine atom, affecting its reactivity and interactions.

Uniqueness

2-Fluoro-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide is unique due to the combination of the fluorine atom, pyridine ring, and trimethoxyphenyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H21FN2O4

Molecular Weight

396.4 g/mol

IUPAC Name

2-fluoro-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide

InChI

InChI=1S/C22H21FN2O4/c1-27-18-12-15(13-19(28-2)21(18)29-3)14-25(20-10-6-7-11-24-20)22(26)16-8-4-5-9-17(16)23/h4-13H,14H2,1-3H3

InChI Key

OGGZKKWUFQWWOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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